[4-(Oxetan-3-yloxy)-3-(trifluoromethyl)phenyl]methanamine
Description
Structural Overview and IUPAC Nomenclature
This compound represents a complex heterocyclic compound characterized by the presence of multiple functional groups that contribute to its unique chemical profile. The compound is officially registered under Chemical Abstracts Service number 1349717-67-4 and carries the molecular formula C11H12F3NO2 with a molecular weight of 247.21 grams per mole. The systematic nomenclature reflects the precise arrangement of functional groups, with the oxetan-3-yloxy substituent attached to the para position and the trifluoromethyl group occupying the meta position relative to the primary amine-containing methyl group on the benzene ring.
The structural architecture can be deconstructed into several key components that define its chemical behavior and potential applications. The central benzene ring serves as the core scaffold, providing stability and serving as the attachment point for three distinct functional groups. The methanamine group (-CH2NH2) represents the primary amine functionality, which typically serves as a hydrogen bond donor and can participate in various chemical interactions. The trifluoromethyl group (-CF3) introduces significant electronegativity and influences the compound's lipophilicity profile, while the oxetan-3-yloxy substituent contributes a four-membered heterocyclic ether that modulates solubility and metabolic properties.
Table 1: Molecular Descriptors and Physical Properties
The Simplified Molecular Input Line Entry System representation (C1=CC(=C(C=C1CN)C(F)(F)F)OC2COC2) provides a compact notation that captures the complete connectivity pattern of the molecule. This representation demonstrates the systematic arrangement where the benzene ring connects to the aminomethyl group at position 1, the trifluoromethyl group at position 2, and the oxetane ether linkage at position 4, creating a substitution pattern that maximizes the spatial separation of the bulky substituents.
Historical Context in Heterocyclic Chemistry
The development of compounds incorporating oxetane and trifluoromethyl functionalities represents a significant evolution in heterocyclic chemistry that spans over a century of research and development. Oxetanes have remained largely neglected in medicinal chemistry for more than 130 years since their first preparation by Reboul, despite their potential to trigger profound changes in aqueous solubility, lipophilicity, metabolic stability, and conformational preference. The historical trajectory of oxetane chemistry demonstrates a gradual recognition of these four-membered heterocycles as valuable building blocks, particularly those substituted at the 3-position, which remain non-chiral and therefore more synthetically accessible.
The incorporation of trifluoromethyl groups into organic compounds has followed a parallel but more accelerated development pathway, with medicinal use dating from 1928, although research intensified significantly in the mid-1940s. The trifluoromethyl group has evolved from a chemical curiosity to a crucial component in modern drug design, with its unique electronic properties making it an essential tool for modulating molecular properties. The group exhibits electronegativity intermediate between fluorine and chlorine, leading to the development of trifluoromethyl-substituted compounds as strong acids and bases with modified properties compared to their non-fluorinated analogs.
Recent advances in synthetic methodology have made both oxetane and trifluoromethyl functionalities more accessible to medicinal chemists, leading to their increased incorporation in drug discovery campaigns. The oxetane scaffold has gained particular interest among synthetic and medicinal chemistry communities, with over 40 transformations being applied to generate comprehensive chemical stability profiles that guide future synthetic approaches. This extensive methodological development has enabled the preparation of novel 3,3-disubstituted oxetanes as small building blocks, with over 100 examples reported, nearly 90% of which were previously unreported in the literature.
The convergence of oxetane and trifluoromethyl chemistries in a single molecule represents the culmination of decades of research in heterocyclic chemistry and fluorine chemistry. This combination reflects the modern approach to drug design, where multiple functional groups are strategically incorporated to achieve optimal pharmacological properties while maintaining synthetic feasibility and chemical stability.
Significance of Oxetane and Trifluoromethyl Moieties in Drug Design
The strategic incorporation of oxetane and trifluoromethyl groups in pharmaceutical compounds has emerged as a powerful approach to address multiple challenges in contemporary drug discovery. Oxetanes demonstrate remarkable properties that make them valuable in medicinal chemistry applications, including high chemical stability, elevated aqueous solubility, reduced lipophilicity, enhanced metabolic stability, and hydrogen-bond acceptor capability. These characteristics position oxetanes as superior alternatives to commonly employed functionalities such as gem-dimethyl or carbonyl groups, offering medicinal chemists powerful tools for property optimization.
The oxetane moiety serves multiple roles in drug design, functioning as a less lipophilic and more metabolically stable replacement for gem-dimethyl groups, while also serving as a replacement for metabolically and chemically labile carbonyl groups. Additionally, oxetanes have been validated as metabolically robust analogs of morpholine, providing enhanced stability against enzymatic degradation while maintaining bioactivity. The four-membered ring structure introduces conformational constraints that can improve selectivity and binding affinity, while the ether oxygen provides opportunities for hydrogen bonding interactions with target proteins.
Table 2: Comparative Properties of Oxetane versus Traditional Functional Groups
| Property | Oxetane | gem-Dimethyl | Carbonyl | Morpholine |
|---|---|---|---|---|
| Lipophilicity | Lower | Higher | Variable | Moderate |
| Metabolic Stability | High | Moderate | Low | Low |
| Chemical Stability | High | High | Low | Moderate |
| Hydrogen Bonding | Acceptor | None | Acceptor | Acceptor/Donor |
| Three-dimensionality | High | Moderate | Planar | High |
The trifluoromethyl group provides complementary benefits that enhance the overall drug-like properties of pharmaceutical compounds. Incorporating the trifluoromethyl group affects compound lipophilicity, solubility, stability, molecular conformation, and acid-base properties, changes that may lead to the discovery of new medicines to treat contemporary diseases. The high electronegativity of the trifluoromethyl group creates compounds that are often strong acids or bases, while simultaneously lowering the basicity of adjacent functional groups, thereby providing fine-tuned control over physicochemical properties.
Clinical validation of both functional groups has been demonstrated through successful drug development programs that have reached late-stage clinical trials or commercial approval. The oxetane ring appears in several clinical candidates, including fenebrutinib for multiple sclerosis, ziresovir for respiratory syncytial virus, lanraplenib for autoimmune diseases, and danuglipron for diabetes. These examples demonstrate that oxetane-containing compounds can successfully navigate the drug development process while maintaining the desired therapeutic properties throughout clinical evaluation.
Notable pharmaceutical compounds containing trifluoromethyl groups include efavirenz for human immunodeficiency virus treatment, fluoxetine for depression, and celecoxib for inflammation, demonstrating the broad therapeutic applicability of this functional group. The trifluoromethyl group often serves as a bioisostere for chloride or methyl groups, allowing medicinal chemists to adjust steric and electronic properties of lead compounds while protecting reactive methyl groups from metabolic oxidation.
Properties
IUPAC Name |
[4-(oxetan-3-yloxy)-3-(trifluoromethyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2/c12-11(13,14)9-3-7(4-15)1-2-10(9)17-8-5-16-6-8/h1-3,8H,4-6,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEDRYPAHSXKING-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=C(C=C(C=C2)CN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxetane Ring Formation and Functionalization
Recent research demonstrates the use of chiral Brønsted acid catalysts to achieve enantioselective desymmetrization of 3-substituted oxetanes, which is relevant for preparing chiral oxetane-containing compounds like the target molecule. For example, a study by Nigríni et al. (2023) employed chiral phosphoric acids to catalyze ring expansions and functionalizations of oxetanes, achieving high yields and enantioselectivities under mild conditions (25–45 °C).
Key findings include:
| Catalyst | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| Diphenyl phosphate | 24 | 62 | 0 |
| (R)-CPA-1 (BINOL-based) | 72 | 30 | 0 |
| (R)-CPA-2 (Phenyl-substituted) | 48 | 52 | 61 |
| (R)-CPA-5 (1-Naphthyl-substituted) | 24 | 81 | 81 |
| (R)-CPA-8 (SPINOL-derived) | 40 | 85 | 92 |
This table illustrates the impact of catalyst structure on reaction efficiency and stereocontrol, which can be adapted for oxetane ring formation in the target compound synthesis.
Incorporation of Trifluoromethyl Group
Trifluoromethyl groups are commonly introduced via:
- Starting from trifluoromethyl-substituted aromatic precursors.
- Electrophilic trifluoromethylation using reagents such as Togni’s reagent or Ruppert–Prakash reagent.
The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which is important for potential pharmaceutical applications.
Methanamine Functional Group Installation
The methanamine group can be introduced by:
- Reduction of corresponding nitriles or nitro compounds.
- Nucleophilic substitution reactions on benzyl halides.
A patent (WO2017191650A1) describes improved processes for preparing amino-substituted phenyl compounds, which can be adapted for synthesizing the methanamine moiety in the target molecule. The patent emphasizes optimized reaction conditions to improve yield and purity, including the use of selective catalysts and solvents.
Summary Table of Preparation Steps
| Step | Reaction Type | Key Reagents/Catalysts | Conditions | Outcome |
|---|---|---|---|---|
| 1 | Oxetane ring formation | Chiral phosphoric acids (e.g., (R)-CPA-8) | 25–45 °C, 24–72 h | High yield (up to 85%), high ee (up to 92%) |
| 2 | Trifluoromethyl group introduction | Trifluoromethylated aromatic precursors or electrophilic trifluoromethylation reagents | Mild to moderate temperatures | Stable trifluoromethyl-substituted phenyl ring |
| 3 | Methanamine group installation | Reduction agents or nucleophilic substitution | Controlled temperature, inert atmosphere | High purity amine-functionalized product |
Analytical and Optimization Notes
- Catalyst Selection: The choice of chiral phosphoric acid catalyst significantly affects yield and stereoselectivity in oxetane ring formation and functionalization.
- Reaction Temperature: Mild heating (around 45 °C) facilitates ring closure without degrading the oxetane ring.
- Purification: Column chromatography is typically employed to isolate the product with high purity.
- Enantiomeric Purity: High-performance liquid chromatography (HPLC) with chiral stationary phases is used to determine enantiomeric excess.
Chemical Reactions Analysis
Types of Reactions
[4-(Oxetan-3-yloxy)-3-(trifluoromethyl)phenyl]methanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The trifluoromethyl group can be reduced to a difluoromethyl or monofluoromethyl group under specific conditions.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to ring-opening and formation of different functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions, alkoxides, or amines are typically employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitroso or nitro derivatives, while nucleophilic substitution of the oxetane ring can produce various functionalized compounds.
Scientific Research Applications
Chemistry
In chemistry, [4-(Oxetan-3-yloxy)-3-(trifluoromethyl)phenyl]methanamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of compounds, making it a valuable moiety in drug design.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its unique structure may confer specific biological activities, such as enzyme inhibition or receptor modulation, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, where its unique chemical properties can impart desirable characteristics like increased durability and resistance to degradation.
Mechanism of Action
The mechanism of action of [4-(Oxetan-3-yloxy)-3-(trifluoromethyl)phenyl]methanamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and selectivity, while the oxetane ring can influence the compound’s overall conformation and stability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The table below highlights critical differences between [4-(Oxetan-3-yloxy)-3-(trifluoromethyl)phenyl]methanamine and its analogs:
Key Observations:
- Oxetane vs. Oxane/Oxolane : The four-membered oxetane ring in the target compound offers superior metabolic stability compared to five- (oxolane) or six-membered (oxane) ethers, as smaller rings resist enzymatic degradation .
- Polarity and Solubility : The oxetan-3-yloxy group increases polarity and aqueous solubility relative to hydrophobic substituents like methyl (-CH3) or larger ethers .
Biological Activity
[4-(Oxetan-3-yloxy)-3-(trifluoromethyl)phenyl]methanamine is a synthetic organic compound characterized by its unique structural features, including an oxetane ring, a trifluoromethyl group, and an amine functional group. These structural elements contribute to its potential biological activities, making it a candidate for various applications in medicinal chemistry and drug development.
- IUPAC Name : this compound
- Molecular Formula : C₁₁H₁₂F₃NO₂
- CAS Number : 1349717-67-4
- Molecular Weight : 247.21 g/mol
- Purity : ≥95%
The biological activity of this compound is largely attributed to the trifluoromethyl group, which enhances metabolic stability and bioavailability. This compound may interact with various molecular targets, including enzymes and receptors, modulating their activity through specific binding interactions. The oxetane ring contributes to the compound's conformational stability, potentially influencing its pharmacological profile .
Enzyme Inhibition
Research indicates that compounds with similar structural features often exhibit enzyme inhibition capabilities. The trifluoromethyl group is known to enhance binding affinity to certain enzymes, which may lead to effective inhibition .
Case Studies
- In Vitro Studies : A study highlighted the synthesis and biological evaluation of compounds similar in structure to this compound, demonstrating significant enzyme inhibitory activity with low cytotoxicity at concentrations up to 100 µM. These findings suggest a favorable therapeutic window for compounds featuring trifluoromethyl groups .
- Pharmacokinetic Profiles : Another investigation into structurally related compounds revealed promising pharmacokinetic profiles, including good oral bioavailability and metabolic stability. The incorporation of the oxetane ring was noted as a beneficial modification that could enhance these properties .
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| [4-(Oxetan-3-yloxy)phenyl]methanamine | Lacks trifluoromethyl group | Different enzyme interaction profile |
| [3-(Trifluoromethyl)phenyl]methanamine | Lacks oxetane ring | Altered reactivity and stability |
| [4-(Oxetan-3-yloxy)-3-(difluoromethyl)phenyl]methanamine | Contains difluoromethyl instead of trifluoromethyl | Potentially different pharmacodynamics |
The combination of the oxetane ring, trifluoromethyl group, and amine functionality in this compound creates a unique profile that may confer specific advantages in terms of biological activity compared to its analogs .
Q & A
Basic Research Question
- NMR Analysis :
- Computational Validation : Compare experimental NMR/IR data with density functional theory (DFT)-calculated spectra (e.g., B3LYP/6-31G* basis set) to confirm stereoelectronic effects .
What experimental strategies are effective in assessing the metabolic stability of this compound in preclinical models?
Advanced Research Question
- In Vitro Assays :
- Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS. The oxetane ring may undergo CYP450-mediated oxidation, requiring stabilization via deuteration or steric hindrance .
- Plasma Stability : Monitor degradation in plasma (37°C, pH 7.4) over 24 hours. Amine groups may form Schiff bases; consider N-acylation to improve stability .
- In Vivo PK Studies : Administer radiolabeled compound (³H/¹⁴C) to rodents and analyze blood/tissue samples for metabolite identification .
How can conflicting data on the compound’s solubility in polar vs. nonpolar solvents be resolved?
Advanced Research Question
- Solvent Screening : Use a shake-flask method with UV-Vis or HPLC quantification. The trifluoromethyl group enhances lipophilicity (logP ~2.5), but the oxetane oxygen increases polarity. Test binary solvent systems (e.g., DMSO/water, ethanol/hexane) to identify optimal solubility profiles .
- Contradiction Analysis : If discrepancies arise, check for polymorphic forms (via XRPD) or aggregation effects (DLS). Co-solvents like PEG-400 may suppress crystallization .
What methodologies are recommended for evaluating the compound’s binding affinity to serotonin or dopamine receptors?
Advanced Research Question
- Radioligand Binding Assays :
- Use ³H-labeled serotonin (5-HT₁A/₂A) or dopamine (D₂/D₃) receptors in transfected HEK293 cells. The primary amine may act as a hydrogen bond donor, enhancing affinity; compare IC₅₀ values with structural analogs .
- SPR/BLI : Surface plasmon resonance or bio-layer interferometry can quantify real-time binding kinetics (ka/kd) for SAR optimization .
How do researchers address oxidative degradation of the oxetane ring during long-term storage or in vivo exposure?
Basic Research Question
- Stabilization Strategies :
- Lyophilization : Store as a lyophilized powder under argon at -20°C to minimize oxidation .
- Antioxidants : Add 0.1% BHT or ascorbic acid to liquid formulations.
- Structural Modification : Replace the oxetane oxygen with a sulfur atom (thietane) or introduce electron-withdrawing groups to reduce ring strain .
What computational tools are suitable for predicting the compound’s ADMET properties?
Advanced Research Question
- Software Platforms :
- Validation : Cross-check predictions with in vitro assays (e.g., Caco-2 permeability) .
How can researchers design SAR studies to differentiate the contributions of the oxetane vs. trifluoromethyl groups to bioactivity?
Advanced Research Question
- Analog Synthesis :
- Oxetane Removal : Synthesize [3-(trifluoromethyl)phenyl]methanamine (no oxetane) to isolate -CF₃ effects.
- Trifluoromethyl Replacement : Substitute -CF₃ with -CH₃ or -Cl to assess electronic effects .
- Biological Testing : Compare IC₅₀ values in target assays (e.g., enzyme inhibition) to map pharmacophore requirements .
What safety protocols are critical for handling this compound in laboratory settings?
Basic Research Question
- PPE : Use nitrile gloves, safety goggles, and fume hoods due to potential amine toxicity .
- Waste Management : Collect organic waste separately and neutralize amines with acetic acid before disposal .
- Spill Control : Absorb with vermiculite and treat with 10% HCl solution to protonate the amine .
How can cryo-EM or X-ray crystallography elucidate the compound’s interaction with biological targets at atomic resolution?
Advanced Research Question
- Protein-Ligand Complex Preparation : Co-crystallize the compound with purified receptors (e.g., GPCRs) using vapor diffusion. The trifluoromethyl group may enhance hydrophobic packing in binding pockets .
- Data Analysis : Use Phenix or CCP4 to resolve electron density maps. Focus on hydrogen bonds between the methanamine group and conserved aspartate/glutamate residues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
